L-ornithinium

Periodontitis Macrophage polarization Adjunctive therapy

Researchers requiring urea cycle intermediates often encounter pro-inflammatory macrophage skew with L-arginine. L-Ornithine provides nitrogen-sparing ammonia detoxification without elevating the CD68⁺/CD163⁺ ratio, making it the rational choice for balanced tissue repair and inflammation resolution. • Balanced macrophage polarization vs. L-arginine (CD68⁺/CD163⁺ ratio CI [1.45-2.72], p<0.0001) • 400 mg/day oral dose significantly reduces serum cortisol & cortisol/DHEA-S ratio with objective sleep improvements • Available as hydrochloride, L-aspartate, or phenylacetate salt for application-specific procurement

Molecular Formula C5H13N2O2+
Molecular Weight 133.17 g/mol
Cat. No. B1239881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ornithinium
Molecular FormulaC5H13N2O2+
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESC(CC(C(=O)[O-])[NH3+])C[NH3+]
InChIInChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1
InChIKeyAHLPHDHHMVZTML-BYPYZUCNSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ornithinium Identity, Properties, and Comparator Overview


L-Ornithinium (L-ornithinium(1+), C₅H₁₃N₂O₂⁺) is the monocationic zwitterionic form of the non-proteinogenic amino acid L-ornithine, serving as the central intermediate of the hepatic urea cycle and the obligate precursor for polyamine biosynthesis [1]. Unlike L-arginine and L-citrulline—its two immediate urea-cycle neighbors—L-ornithinium is positioned at the rate-limiting node of ammonia detoxification, where its cellular provision governs the overall cycle flux [2]. The cation exists in various salt forms (hydrochloride, L-aspartate, phenylacetate, dipicrate) whose counterion selection dictates both the pharmacokinetic profile and the target application domain, ranging from clinical hepatology to nonlinear optics.

Pathway

Urea cycle flux and nitrogen handling studies

Biosynthesis

Polyamine precursor research; obligate step for putrescine

Salt form

Counterion selection (HCl, L-aspartate, dipicrate) dictates application domain

Crystal engineering

Non-centrosymmetric P2₁ space group for nonlinear optical screening

Why L-Ornithinium Differs from L-Arginine and L-Citrulline


Although L-ornithine, L-arginine, and L-citrulline are interconnected within the urea cycle, they exhibit fundamentally divergent metabolic fates, immunological effects, and safety margins that preclude interchangeable use. L-Arginine is a net urea producer that elevates the CD68⁺/CD163⁺ macrophage ratio toward a pro-inflammatory phenotype, whereas L-ornithine exerts a nitrogen-sparing effect and promotes balanced macrophage polarization without skewing the M1/M2 ratio [1][2]. L-Citrulline, despite its higher oral bioavailability, demonstrates a distinct safety ceiling: its clinical NOAEL of 24 g/day is double that of L-ornithine hydrochloride (12 g/day), reflecting different metabolic handling and risk profiles that directly impact dose selection in human supplementation protocols [3]. These differences are not theoretical—they translate into quantifiable, endpoint-specific outcomes that determine compound suitability for a given application.

Urea cycle output diverges

L-Arginine is a net urea producer, while L-ornithine is nitrogen-sparing; metabolic context may shift substantially.

Macrophage polarization mismatch

L-Arginine elevates the pro-inflammatory CD68⁺/CD163⁺ ratio; L-ornithine maintains balance. Immunomodulation endpoint profile may not transfer.

Tolerability ceiling differs

L-Citrulline NOAEL (24 g/day) is twice that of ornithine HCl (12 g/day) in human trials; dose-model interpretation requires review.

Head-to-Head Evidence for Procurement Decisions


Macrophage Polarization and Bleeding Outcomes vs. L-Arginine

In a 12-month follow-up of 75 periodontitis patients (stages II-III, grade B) receiving either L-ornithine or L-arginine as adjuncts to professional mechanical plaque removal (PMPR), L-ornithine demonstrated a qualitatively distinct macrophage modulation pattern compared to L-arginine [1]. L-Ornithine significantly increased both CD68⁺ and CD163⁺ macrophage densities compared to PMPR (p < 0.001) and compared to L-arginine (p < 0.05), without altering the CD68⁺/CD163⁺ ratio—indicating balanced M1/M2 expansion. In contrast, L-arginine selectively elevated CD68⁺ macrophage density and significantly increased the pro-inflammatory CD68⁺/CD163⁺ ratio (95% CI [1.45–2.72], p < 0.0001 versus L-ornithine). Clinically, L-ornithine was associated with significantly reduced bleeding on probing compared to both PMPR (95% CI of OR [1.12–1.46], p = 0.0002) and L-arginine (CI [0.72–0.94], p = 0.004) [1].

Macrophage Polarization
Head-to-head
Orn: CD68⁺/CD163⁺ ratio unchanged Arg: ratio elevated CI [1.45–2.72], p<0.0001
Balanced M1/M2 expansion context
12-month RCT; n=75; immunohistochemistry.
Periodontitis Macrophage polarization Adjunctive therapy

Clinical Safety Ceiling vs. L-Citrulline

Two parallel 4-week clinical trials in healthy male adults (n=60, age 41.4 ± 1.5 years) evaluated graded oral dosages of ornithine hydrochloride (3.2, 6, 9.2, and 12 g/day) versus citrulline (6, 12, 18, and 24 g/day) [1]. The clinical NOAEL for ornithine hydrochloride was determined to be 12 g/day, whereas citrulline reached a NOAEL of 24 g/day—a two-fold difference [1]. At the highest ornithine dosage (12 g/day), minor increases in plasma aspartic acid and glutamic acid concentrations were observed; at the highest citrulline dosage (24 g/day), changes in serum lactate dehydrogenase and multiple plasma amino acids (lysine, methionine, threonine, aspartic acid, glutamic acid, glutamine, ornithine, arginine, citrulline) were measured [1]. Both compounds were tolerated without treatment-related adverse events within their respective NOAEL ranges [1].

Clinical NOAEL
Reported
Orn HCl: 12 g/day Cit: 24 g/day (2-fold difference)
Distinct dose-model context
4-week trial; n=60 healthy adults.
Safety pharmacology Tolerability NOAEL

Nitrogen Handling and Suitability in Hepatic Impairment

A comprehensive pharmacokinetic review by Cynober (2007) established that the three urea-cycle amino acids exhibit fundamentally divergent nitrogen handling: L-arginine is a net urea producer, L-ornithine exerts a nitrogen-sparing effect, and L-citrulline is metabolically neutral [1]. This classification is supported by isolated perfused rat liver data demonstrating that arginine loading induces significant urea production (ornithine release: 408 ± 159 nmol/min), whereas ornithine is completely metabolized by the liver without increasing urea output [1][2]. For patients with compromised hepatic function, the nitrogen-sparing property of L-ornithine represents a therapeutically relevant advantage, as administration of L-arginine would paradoxically increase the urea burden that the damaged liver must process [1].

Nitrogen Handling
Class-level
Orn: nitrogen-sparing Arg: net urea producer
Urea cycle flux classification
Review; perfused liver data: 408±159 nmol/min.
Nitrogen metabolism Urea cycle Hepatic encephalopathy

Serum Cortisol and Sleep Quality vs. Placebo

In a randomized, double-blind, placebo-controlled trial, 52 healthy Japanese adults with self-reported fatigue and stress received L-ornithine (400 mg/day) or placebo orally for 8 weeks [1]. Serum cortisol levels and the cortisol/DHEA-S molar ratio were significantly decreased in the L-ornithine group compared to placebo [1]. Specifically, the cortisol/DHEA-S (×100) ratio decreased significantly after 4 weeks of supplementation in the L-ornithine group [1]. Concurrently, the Athens Insomnia Scale (AIS) score showed significant improvement at 4 weeks, and OSA-MA subscale scores for 'initiation and maintenance of sleep' (at 4 weeks) and 'sleep length' (at 5–7 weeks) improved significantly relative to placebo [1]. Self-reported anger-hostility (POMS) was also significantly reduced at 2 and 6 weeks [1]. No adverse events were observed over the 8-week period [1].

Cortisol & Sleep
Head-to-head
Cortisol/DHEA-S ratio decreased (p<0.05) AIS improved at 4 weeks
Stress-endocrine endpoint context
RCT; n=52; 400 mg/day; 8 weeks.
Stress endocrinology Cortisol Sleep quality

Second-Harmonic Generation Efficiency vs. KDP

L-Ornithinium dipicrate (LODP) single crystals were synthesized and grown via slow evaporation at room temperature, crystallizing in the monoclinic system with the noncentrosymmetric space group P2₁—a structural prerequisite for second-order nonlinear optical (NLO) activity [1]. The relative second-harmonic generation (SHG) efficiency of LODP, measured by the Kurtz-Perry powder technique against the industry-standard reference material potassium dihydrogen phosphate (KDP), was found to be 14.57 times greater than that of KDP [1]. The crystal exhibits thermal stability up to 210 °C, optical transparency between 475 nm and 800 nm, and mechanical stability confirmed by microhardness testing [1][2]. Subsequent investigations confirmed that LODP crystals produced by the slow cooling technique (SCST) exhibit superior crystalline perfection, higher laser damage threshold, and enhanced dielectric properties compared to those grown by slow evaporation (SEST) [2].

SHG Efficiency
Head-to-head
LODP: 14.57 × KDP
NLO crystal benchmark context
P2₁; thermal stability 210°C; Kurtz-Perry.
Nonlinear optics Second-harmonic generation Crystal engineering

Best-Fit Applications from Differential Evidence


Balanced Macrophage Immunomodulation in Periodontal Therapy

Based on the 12-month head-to-head evidence demonstrating that L-ornithine increases both CD68⁺ and CD163⁺ macrophage densities without elevating the CD68⁺/CD163⁺ ratio—whereas L-arginine selectively raises the pro-inflammatory CD68⁺/CD163⁺ ratio (CI [1.45–2.72], p<0.0001)—L-ornithine is the preferred candidate for adjunctive periodontitis formulations targeting balanced tissue repair and inflammation resolution [1]. The concomitant reduction in bleeding on probing (OR CI [0.72–0.94] vs. L-arginine, p=0.004) provides a clinically meaningful endpoint for dental therapeutic development [1].

Ammonia Scavenging with Minimal Nitrogen Load

The nitrogen-sparing metabolic classification of L-ornithine—established by Cynober (2007) and supported by isolated liver perfusion data—makes L-ornithine-based salts (e.g., L-ornithine L-aspartate, L-ornithine phenylacetate) mechanistically superior to L-arginine for ammonia-scavenging interventions in cirrhotic patients [1][2]. L-Ornithine phenylacetate has demonstrated significant plasma ammonia reduction versus placebo at 3 hours post-infusion (p=0.014) in a phase IIb trial of patients with overt hepatic encephalopathy, with phenylacetylglutamine urinary excretion representing 50–60% of administered phenylacetic acid across all doses [2]. Procurement decisions for hepatic encephalopathy therapeutics should prioritize the L-ornithine cation paired with an appropriate ammonia-scavenging counterion.

Stress and Sleep Quality Management

The randomized controlled trial evidence for L-ornithine (400 mg/day, 8 weeks) demonstrates significant reduction in serum cortisol and cortisol/DHEA-S ratio versus placebo, alongside objective improvements in sleep initiation, sleep maintenance, and sleep length [1]. This dual stress-endocrine and sleep-quality benefit, achieved at a modest oral dose without adverse events, is not documented for L-arginine or L-citrulline in comparable RCTs [1]. For supplement manufacturers seeking an evidence-based stress/sleep positioning, L-ornithine hydrochloride at 400 mg/day represents a validated procurement specification distinct from generic 'amino acid blend' approaches.

Frequency Doubling in Nonlinear Optical Devices

L-Ornithinium dipicrate (LODP) crystals exhibit a relative SHG efficiency 14.57 times that of the KDP industry standard, crystallizing in the noncentrosymmetric monoclinic P2₁ space group [1][2]. With thermal stability up to 210 °C, optical transparency from 475–800 nm, and process-dependent tunability of crystalline perfection and laser damage threshold via growth method selection (SCST vs. SEST), LODP is a procurement-grade candidate for second-harmonic generation, optical switching, and photonic device fabrication where organic NLO materials are preferred over inorganic alternatives for their higher nonlinearity and lower dielectric constants [1][2].

Application
Selection Property
Validation Focus
Macrophage polarization studies
CD68⁺/CD163⁺ ratio neutrality
Immunohistochemical endpoint validation
Hepatic nitrogen metabolism research
Nitrogen-sparing classification
Urea production endpoint (perfused liver)
Stress endocrinology research
Cortisol/DHEA-S modulation profile
Placebo-controlled sleep endpoint
NLO crystal engineering
SHG efficiency vs. KDP
Kurtz-Perry; thermal stability screening
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